1-Phenylethyl isobutyrate

Description

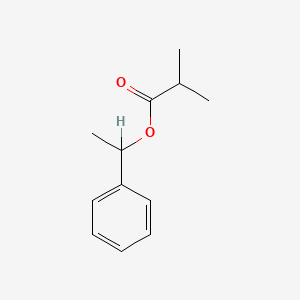

Structure

3D Structure

Properties

IUPAC Name |

1-phenylethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)12(13)14-10(3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCCYSDOUYQZMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864119 | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless oily liquid with a sweet, floral-green odour | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.977-0.983 | |

| Record name | alpha-Methylbenzyl isobutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/793/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7775-39-5 | |

| Record name | 1-Phenylethyl 2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7775-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styralyl isobutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-methyl-, 1-phenylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylethyl isobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-METHYLBENZYL ISOBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9REG8PIWP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Phenylethyl isobutyrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037716 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Phenylethyl Isobutyrate: Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 1-Phenylethyl Isobutyrate, a significant ester in the realm of aroma chemicals. Designed for researchers, chemists, and professionals in the drug development and flavor & fragrance industries, this document delves into the core chemical properties, structural nuances, a validated synthesis protocol, and applications of this compound, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

This compound, also known by its synonym α-methylbenzyl isobutyrate, is a carboxylic ester recognized for its distinct sensory characteristics.[1][2] Its identity is unequivocally established by its CAS number, 7775-39-5.[1][2] The compound's key identifiers and properties are summarized below, providing a foundational dataset for laboratory and industrial applications.

| Property | Value | Source |

| IUPAC Name | 1-phenylethyl 2-methylpropanoate | [2] |

| CAS Number | 7775-39-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Colorless oily liquid | [2] |

| Odor Profile | Sweet, floral-green | [2] |

| Taste Profile | Fruity, green, and jasmin | [1] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [2] |

| Predicted Water Solubility | 0.11 g/L | [1] |

| Predicted logP | 3.5 | [1] |

Molecular Structure and Mechanistic Insights

The chemical structure of this compound is fundamental to its physical properties and aroma profile. It is composed of a phenyl group attached to an ethyl chain, which is esterified with isobutyric acid. A critical structural feature is the presence of a chiral center at the first carbon of the ethyl group (the carbon atom bonded to both the phenyl ring and the ester oxygen). This chirality means the molecule exists as two enantiomers, (R)- and (S)-1-phenylethyl isobutyrate, which may possess distinct olfactory properties.

The molecule's overall non-polarity, conferred by the phenyl ring and hydrocarbon portions, explains its low solubility in water and high solubility in organic solvents and oils.[2] The ester functional group is the primary site of chemical reactivity and is the key contributor, or "osmophore," responsible for its characteristic fruity and floral scent.

Caption: Molecular structure of this compound.

Validated Synthesis Protocol: Fischer Esterification

The synthesis of this compound is efficiently achieved via Fischer esterification. This classic acid-catalyzed reaction involves the condensation of a carboxylic acid (isobutyric acid) with an alcohol (1-phenylethanol). The choice of this method is based on its reliability, scalability, and the ready availability of the starting materials.

Causality of Experimental Choices: The reaction is an equilibrium process. To ensure a high yield of the ester, the equilibrium must be shifted towards the products. This is accomplished by using a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it is formed, thereby driving the reaction to completion in accordance with Le Châtelier's principle. An acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.

Step-by-Step Experimental Methodology

-

Reagent Assembly: In a round-bottom flask, combine 1-phenylethanol (1.0 eq), isobutyric acid (1.2 eq), and toluene (approx. 2 mL per mmol of alcohol).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1-2 mol%).

-

Apparatus Setup: Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Reaction Execution: Heat the mixture to reflux. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to be collected.

-

Reaction Quenching & Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acids), water, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless liquid.[2]

Caption: Fischer esterification workflow for this compound.

Structural Verification and Quality Assurance

The identity and purity of the synthesized this compound must be rigorously confirmed. This constitutes a self-validating system where analytical data directly supports the successful execution of the protocol.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would confirm the presence of the key functional group. A strong, sharp absorption band is expected around 1735 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of the ester. The absence of a broad O-H stretch (from the starting alcohol and carboxylic acid) would indicate the completion of the reaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would provide a distinct fingerprint. Key signals would include a multiplet for the aromatic protons of the phenyl ring, a quartet for the single proton at the chiral center (CH-O), a doublet for the adjacent methyl group (CH₃-CH), and signals corresponding to the isopropyl group of the isobutyrate moiety.

-

¹³C NMR: Would show the correct number of carbon signals, including a characteristic signal for the ester carbonyl carbon around 176 ppm.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would confirm the molecular weight. The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 192, corresponding to the molecular formula C₁₂H₁₆O₂.

Industrial and Research Applications

The primary application of this compound is as a flavoring agent in the food and beverage industry.[1][2] Its unique sensory profile, described as fruity, green, and reminiscent of jasmine, makes it a valuable component in creating complex flavor profiles for a variety of consumer products.[1] Its classification as a benzyloxycarbonyl compound is relevant to its use in flavor chemistry.[1]

In the fragrance industry , its sweet and floral-green odor is utilized in perfume compositions to impart fresh, natural-smelling notes.[2] Its properties also make it suitable for inclusion in cosmetics and personal care items to enhance their sensory appeal.

Conclusion

This compound is a structurally interesting and commercially valuable aroma chemical. Its distinct olfactory and gustatory properties are a direct consequence of its molecular architecture, specifically the interplay between the phenyl, ester, and chiral alkyl components. The Fischer esterification provides a reliable and well-understood pathway for its synthesis, with the protocol's success being readily verifiable through standard analytical techniques. This guide provides the foundational knowledge for professionals to effectively synthesize, analyze, and apply this versatile ester in their respective fields.

References

-

FooDB. (2015). Showing Compound this compound (FDB016845). Retrieved from FooDB database. [Link]

-

PubChem. (2023). 1-Phenylethyl 2-methylpropanoate. National Center for Biotechnology Information. Retrieved from PubChem Compound Database. [Link]

Sources

A Guide to the Spectroscopic Characterization of 1-Phenylethyl Isobutyrate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethyl isobutyrate is an organic ester with the chemical formula C₁₂H₁₆O₂. As a chiral molecule, it exists as two enantiomers. This compound and its isomers are of interest in the flavor and fragrance industry and can serve as important synthons or building blocks in organic synthesis and drug development. Accurate structural elucidation and purity assessment are paramount for these applications, necessitating a comprehensive understanding of its spectroscopic properties.

This guide provides a detailed analysis of the expected spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published spectra for this compound, this guide will leverage available data for its structural isomer, phenethyl isobutyrate, to provide a comparative framework for interpretation. Understanding the subtle yet significant differences in the spectra of these isomers is a critical skill for any analytical chemist.

I. Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and elemental composition of a compound, as well as its structure through the analysis of fragmentation patterns.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard method for analyzing volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

-

Sample Preparation: A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, where it is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum.

Data Interpretation: this compound

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z = 192, corresponding to its molecular weight. The fragmentation pattern is key to confirming the structure.

Table 1: Key Mass Spectral Data for this compound

| m/z | Proposed Fragment |

| 192 | Molecular Ion [C₁₂H₁₆O₂]⁺ |

| 105 | [C₇H₇O]⁺ or [C₈H₉]⁺ |

| 77 | [C₆H₅]⁺ |

| 71 | [C₄H₇O]⁺ |

| 43 | [C₃H₇]⁺ |

Fragmentation Pathway

The primary fragmentation of this compound in EI-MS is driven by the cleavage of the ester bond and rearrangements.

Caption: Proposed EI-MS fragmentation of this compound.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum.

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (δ = 0.00 ppm).

Data Interpretation: A Comparative Analysis with Phenethyl Isobutyrate

Table 2: ¹H NMR Data for Phenethyl Isobutyrate (CDCl₃)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Ar-H |

| 4.29 | t, J = 7.0 Hz | 2H | -O-CH₂- |

| 2.95 | t, J = 7.0 Hz | 2H | -CH₂-Ar |

| 2.55 | sept, J = 7.0 Hz | 1H | -CH(CH₃)₂ |

| 1.18 | d, J = 7.0 Hz | 6H | -CH(CH₃)₂ |

Table 3: ¹³C NMR Data for Phenethyl Isobutyrate (CDCl₃)

| Chemical Shift (δ) / ppm | Assignment |

| 177.0 | C=O |

| 138.0 | Ar-C (quaternary) |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 126.5 | Ar-CH |

| 65.0 | -O-CH₂- |

| 35.0 | -CH₂-Ar |

| 34.0 | -CH(CH₃)₂ |

| 19.0 | -CH(CH₃)₂ |

Predicted ¹H and ¹³C NMR Spectra for this compound

The key structural difference between the two isomers is the position of the ester linkage on the ethyl chain. This will lead to distinct changes in the NMR spectra.

Caption: Structural difference between the two isomers.

¹H NMR Predictions for this compound:

-

Aromatic Protons (Ar-H): Similar to phenethyl isobutyrate, a multiplet between δ 7.4-7.2 ppm for the 5 aromatic protons is expected.

-

Methine Proton (-O-CH-): Instead of a triplet at ~4.3 ppm, there will be a quartet at a more downfield position (likely δ 5.5-6.0 ppm) due to being adjacent to both the oxygen and the phenyl group. This proton will be coupled to the adjacent methyl group.

-

Methyl Protons (-CH-CH₃): A doublet at around δ 1.5 ppm, integrating to 3H, coupled to the methine proton.

-

Isobutyrate Protons: The methine and methyl protons of the isobutyrate group will remain a septet and a doublet, respectively, with similar chemical shifts to those in phenethyl isobutyrate.

¹³C NMR Predictions for this compound:

-

Carbonyl Carbon (C=O): Similar chemical shift around δ 176-177 ppm.

-

Aromatic Carbons: Similar chemical shifts for the phenyl ring carbons.

-

Methine Carbon (-O-CH-): A significant downfield shift compared to the methylene carbon in phenethyl isobutyrate, expected in the range of δ 70-75 ppm.

-

Methyl Carbon (-CH-CH₃): A new peak around δ 20-25 ppm.

-

Isobutyrate Carbons: Similar chemical shifts to those in phenethyl isobutyrate.

III. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small drop of the liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Data Acquisition: The IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific frequencies.

-

Data Processing: The resulting interferogram is Fourier transformed to produce the IR spectrum, which is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Interpretation: A Comparative Analysis

Table 4: Key IR Absorptions for Phenethyl Isobutyrate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3030 - 3090 | m | C-H stretch (aromatic) |

| 2870 - 2970 | s | C-H stretch (aliphatic) |

| 1735 | s | C=O stretch (ester) |

| 1250 - 1000 | s | C-O stretch (ester) |

| 700 - 750 | s | C-H bend (monosubstituted benzene) |

The IR spectrum of this compound is expected to be very similar to that of phenethyl isobutyrate, as they contain the same functional groups. The most prominent peaks will be the strong C=O stretch of the ester at around 1735 cm⁻¹ and the C-O stretches. The C-H stretching and bending vibrations for the aromatic and aliphatic portions will also be present. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist due to the different overall molecular symmetry and bond vibrations.

Caption: Spectroscopic workflow for structural elucidation.

Conclusion

The comprehensive spectroscopic analysis of this compound, through a combination of direct data and comparative interpretation with its isomer, allows for its unambiguous identification and differentiation. Mass spectrometry provides the molecular weight and key fragmentation patterns. While direct NMR data is scarce, a predictive analysis based on the well-characterized isomer, phenethyl isobutyrate, offers a clear roadmap for identifying the unique spin systems of this compound. Infrared spectroscopy confirms the presence of the key ester functional group. Together, these techniques provide a robust analytical toolkit for the characterization of this and other fine chemicals, ensuring their quality and proper application in research and industry.

References

A Comprehensive Technical Guide to the Natural Occurrence of 1-Phenylethyl Isobutyrate in the Plant Kingdom

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Phenylethyl isobutyrate is a naturally occurring ester that contributes significantly to the aromatic profiles of numerous plants. Characterized by its pleasant, fruity-floral scent, this volatile organic compound plays a crucial role in plant ecology, particularly in mediating interactions with pollinators and herbivores. For researchers and professionals in drug development, understanding the natural distribution, biosynthesis, and biological activities of this compound is paramount. This compound and its structural analogs are gaining attention for their potential pharmacological applications. This technical guide provides an in-depth exploration of this compound in plants, covering its distribution, biosynthetic pathways, ecological functions, and detailed analytical methodologies for its isolation and characterization. Furthermore, it delves into its emerging biological activities relevant to the pharmaceutical and biotechnology sectors.

Introduction to this compound

This compound (CAS No. 7775-39-5) is a carboxylic ester belonging to the benzyloxycarbonyls class of organic compounds. It is formed from the esterification of 1-phenylethanol and isobutyric acid. With a molecular weight of 192.25 g/mol , it presents as a clear, colorless to pale yellow liquid with a characteristic fruity, green, and jasmine-like aroma. Its organoleptic properties have led to its use as a flavoring and fragrance agent in the food, cosmetic, and perfume industries. However, its significance extends beyond sensory attributes into the realm of chemical ecology and potential therapeutic applications.

Distribution of this compound in the Plant Kingdom

While the isomeric compound phenethyl isobutyrate is more commonly documented, this compound has been identified as a volatile component in a variety of plant species. Its presence is often associated with flowers and fruits, where it contributes to the plant's scent bouquet.

Table 1: Documented Natural Occurrence of Phenethyl Isobutyrate (Isomer of this compound)

| Plant Family | Species | Common Name | Plant Part | Reference |

| Geraniaceae | Pelargonium endlicherianum | - | Not Specified | |

| Hypericaceae | Hypericum perforatum | St. John's Wort | Not Specified | |

| Asteraceae | Chamaemelum nobile | Roman Chamomile | Not Specified | |

| Magnoliaceae | Michelia alba | White Champaca | Flower Absolute |

Note: The available literature more frequently reports the presence of the isomer "phenethyl isobutyrate." Further targeted research is required to expand the list of plants containing specifically "this compound."

Biosynthesis of this compound in Plants

The biosynthesis of this compound is a multi-step process involving primary and specialized metabolic pathways. The pathway can be logically divided into the formation of its two precursors: 1-phenylethanol and isobutyryl-CoA (the activated form of isobutyric acid).

-

Formation of 1-Phenylethanol: The aromatic alcohol precursor, 1-phenylethanol, is derived from the shikimate pathway, which produces the aromatic amino acid L-phenylalanine. Phenylalanine can be converted to cinnamic acid and subsequently to various phenylpropanoids. Alternatively, a parallel pathway can lead to the formation of 2-phenylethanol, a close structural isomer, which can be further metabolized.

-

Formation of Isobutyryl-CoA: Isobutyryl-CoA is derived from the catabolism of the branched-chain amino acid L-valine.

-

Esterification: The final step is the esterification of 1-phenylethanol with isobutyryl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs). AATs are responsible for the formation of a wide variety of esters that constitute the characteristic aromas of many fruits and flowers.

Caption: Biosynthetic pathway of this compound.

Ecological Significance

Volatile esters like this compound are crucial for a plant's survival and reproduction. Their primary ecological functions include:

-

Pollinator Attraction: The floral scent, comprised of a complex mixture of volatile compounds, serves as a long-range chemical cue to attract pollinators such as bees, moths, and butterflies.

-

Herbivore Deterrence: Certain aromatic compounds can act as feeding deterrents or toxins to herbivores, thus providing a form of chemical defense.

-

Fruit Dispersal: The aroma of ripe fruits signals to frugivores that the fruit is ready for consumption, which facilitates seed dispersal.

Analytical Methodologies for Isolation and Quantification

The accurate analysis of this compound in plant tissues requires meticulous sample preparation and sophisticated analytical techniques due to its volatile nature and often low concentrations.

Sample Preparation and Extraction

The choice of extraction method is critical and depends on the plant matrix and the research objective.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME)

This is a solvent-free method ideal for analyzing volatile compounds from a sample.

-

Sample Preparation: Homogenize a known weight of fresh plant material (e.g., flowers, leaves, fruit pulp) in a sealed vial.

-

Incubation: Gently heat the vial (e.g., 40-60°C) for a specific duration (e.g., 30 minutes) to promote the release of volatile compounds into the headspace.

-

Extraction: Expose a SPME fiber (e.g., with a PDMS/DVB coating) to the headspace of the vial for a defined period (e.g., 30-60 minutes) to adsorb the analytes.

-

Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis.

Protocol 2: Solvent Extraction

This method is suitable for obtaining a broader profile of semi-volatile and non-volatile compounds in addition to the volatiles.

-

Sample Preparation: Grind a known weight of plant material to a fine powder (fresh or lyophilized).

-

Extraction: Macerate the powdered sample with a suitable organic solvent (e.g., hexane, dichloromethane, or a mixture thereof) for a specified time (e.g., 24 hours) at room temperature. The use of ultrasonication can enhance extraction efficiency.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under a gentle stream of nitrogen to a desired volume.

-

Analysis: The resulting extract can be directly injected into a GC-MS or further purified if necessary.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the separation, identification, and quantification of volatile compounds like this compound.

-

Separation: A capillary column (e.g., DB-5ms, HP-5ms) is used to separate the components of the extract based on their boiling points and polarity.

-

Identification: The mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that can be compared to spectral libraries (e.g., NIST, Wiley) for positive identification.

-

Quantification: By using an internal standard and creating a calibration curve, the exact concentration of this compound in the sample can be determined.

Caption: General analytical workflow for plant volatiles.

Biological Activities and Potential Applications in Drug Development

While research specifically on this compound is limited, related phenethyl esters have demonstrated interesting biological activities that warrant further investigation for this compound. Natural products serve as a vast resource for drug discovery, offering chemical diversity and novel mechanisms of action.

-

Antimicrobial Properties: Many plant-derived volatile compounds exhibit antimicrobial activity. Future studies should assess the potential of this compound against a range of pathogenic bacteria and fungi.

-

Enzyme Inhibition: The structural similarity of this compound to other biologically active esters suggests it could be explored as an inhibitor for various enzymes. For instance, a related compound, phenylethyl butyrate, has been shown to enhance the potency of second-line drugs against Mycobacterium tuberculosis by inhibiting a transcriptional repressor. This highlights the potential for this class of compounds to act as adjuvants in antimicrobial therapy.

-

Drug Delivery: The lipophilic nature of esters like this compound could be leveraged in pharmaceutical formulations to enhance the solubility and delivery of active pharmaceutical ingredients (APIs).

Conclusion and Future Directions

This compound is a naturally occurring plant volatile with a clear role in chemical ecology. While its presence has been noted, there is a significant opportunity for further research to fully elucidate its distribution across the plant kingdom, the specific enzymes involved in its biosynthesis, and its full range of ecological functions. For drug development professionals, this compound and its analogs represent an interesting, yet underexplored, area of natural product chemistry. Future research should focus on robust analytical quantification across a wider range of species and a systematic evaluation of its bioactivities, particularly its antimicrobial and enzyme-inhibitory potential. Such efforts could unveil novel applications for this compound in the pharmaceutical and biotechnological industries.

References

-

PubChem. (n.d.). Phenethyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chem-Impex. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016845). Retrieved from [Link]

- Grau, T., Selchow, P., Tigges, M., Burri, R., Gitzinger, M., Böttger, E. C., Fussenegger, M., & Sander, P. (2012).

An In-depth Technical Guide to the Olfactory Properties of 1-Phenylethyl Isobutyrate

Abstract

This technical guide provides a comprehensive analysis of the olfactory and physicochemical properties of 1-Phenylethyl Isobutyrate (CAS No. 7775-39-5), a significant aroma chemical valued for its complex fruity and floral scent profile. Also known as α-Methylbenzyl Isobutyrate, this ester presents a distinct olfactory character that differentiates it from its structural isomer, Phenethyl Isobutyrate. This document is intended for researchers, perfumers, and formulation scientists in the fragrance, flavor, and chemical industries. It delves into the molecule's structure-odor relationship, synthesis principles, analytical evaluation methodologies, and applications. Detailed protocols for sensory and instrumental analysis are provided to serve as a practical reference for laboratory and development settings.

Introduction: The Significance of Isomerism in Olfaction

In the realm of aroma chemicals, structural isomerism plays a pivotal role in defining the olfactory character of a molecule. A minor alteration in molecular architecture can lead to a profound shift in perceived scent. This compound is a prime example of this principle. It is the ester formed from 1-phenylethanol and isobutyric acid.

It is crucial to distinguish it from its more commonly known positional isomer, 2-phenylethyl isobutyrate (phenethyl isobutyrate), where the isobutyrate moiety is attached to the terminal carbon of the ethyl group. This guide focuses exclusively on the 1-phenyl isomer (CAS 7775-39-5), exploring the unique sensory attributes that arise from its specific branched structure. As one source notes, very few articles have been published on this compound, making a consolidated technical overview particularly valuable[1].

Molecular Structure and Its Olfactory Implications

The defining feature of this compound is the chiral center at the first carbon of the ethyl group attached to the phenyl ring. This branching creates a distinct steric profile compared to its linear isomer, influencing how it interacts with olfactory receptors.

Caption: Molecular structure of this compound.

Physicochemical and Regulatory Profile

A comprehensive understanding of the physical and chemical properties is fundamental to the application and handling of any aroma chemical.

| Property | Value | Source |

| Chemical Name | 1-Phenylethyl 2-methylpropanoate | [2] |

| Synonyms | α-Methylbenzyl isobutyrate, Styralyl isobutyrate | [1][2] |

| CAS Number | 7775-39-5 | [1] |

| FEMA Number | 2687 | [1] |

| Molecular Formula | C₁₂H₁₆O₂ | [2] |

| Molecular Weight | 192.25 g/mol | [2] |

| Appearance | Colourless oily liquid | [3] |

| Solubility | Insoluble in water; soluble in organic solvents and oils | [3] |

| Purity (Typical) | ≥98% | |

| Regulatory Status | Meets JECFA purity specifications; follows IFRA guidelines |

Olfactory Characterization

The olfactory profile of this compound is multifaceted, combining fruity and floral elements with green undertones. This complexity makes it a versatile ingredient in fragrance formulations.

Overall Scent Profile: Sweet, floral-green, and fruity[3].

Key Olfactory Notes:

-

Fruity: Described with nuances of mango and other tropical fruits.

-

Floral: Possesses a distinct jasmine character[1].

-

Green: A fresh, green quality provides lift and naturalness to the profile[1].

In contrast, its linear isomer, 2-phenylethyl isobutyrate, is typically described with a different profile, often characterized by fruity, rosy, and honey-like notes[4][5][6][7]. This highlights the significant impact of the ester's position on the final perceived aroma.

Synthesis and Manufacturing Principles

This compound belongs to the structural group of Aryl Alkyl Alcohol Simple Acid Esters (AAASAE)[8]. The synthesis of these esters is typically achieved through the esterification of an alcohol with a carboxylic acid or its derivative.

General Synthesis Pathway: Fischer Esterification

The most common laboratory and industrial synthesis method is the Fischer esterification, which involves reacting 1-phenylethanol (α-methylbenzyl alcohol) with isobutyric acid in the presence of a strong acid catalyst.

Caption: General synthesis workflow for this compound.

Causality in Synthesis:

-

Reactant Purity: The purity of both the alcohol and the acid is critical. Impurities can lead to side reactions and off-odors in the final product.

-

Catalyst Choice: A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the isobutyric acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

-

Equilibrium Shift: The reaction is reversible. To drive it towards the product side and maximize yield, water is continuously removed from the reaction mixture, often through azeotropic distillation using a Dean-Stark apparatus.

Methodologies for Olfactory Evaluation

A rigorous evaluation of an aroma chemical's olfactory properties requires a combination of instrumental analysis and human sensory assessment.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is the cornerstone technique for identifying which volatile compounds in a sample are responsible for its aroma. It combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.

Workflow for GC-O Analysis:

Caption: Standard workflow for GC-Olfactometry analysis.

Detailed Protocol for GC-O Analysis:

-

Sample Preparation: Prepare a dilution of this compound in an appropriate solvent (e.g., ethanol or diethyl ether) to a concentration suitable for analysis (e.g., 1000 ppm).

-

Instrumentation: Utilize a gas chromatograph equipped with a column suitable for fragrance analysis (e.g., a DB-5 or DB-Wax capillary column). The GC outlet is connected to an effluent splitter, directing a portion of the flow to a mass spectrometer (MS) or Flame Ionization Detector (FID) and the remainder to a heated sniffing port.

-

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 5°C/min to 240°C, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Split Ratio: 50:1.

-

-

Olfactometry: A trained sensory panelist sniffs the effluent from the sniffing port throughout the chromatographic run. The panelist records the time, duration, intensity, and a qualitative description of any detected odor.

-

Data Analysis: The olfactory data (the "aromagram") is aligned with the chromatogram from the conventional detector (MS or FID). This allows for the direct correlation of specific scent descriptions with the chemical peaks, confirming the odor profile of the pure compound and identifying any odorous impurities.

Self-Validation and Trustworthiness: The simultaneous use of a chemical detector (MS/FID) and a human detector (the panelist) provides a self-validating system. The MS confirms the chemical identity of the peak, while the olfactometry data confirms its sensory contribution.

Sensory Panel Evaluation

While GC-O characterizes the scent of the isolated molecule, sensory panels evaluate the ingredient's performance and character in a finished application (e.g., a fine fragrance or consumer product).

Protocol for Descriptive Sensory Analysis:

-

Objective: To create a detailed sensory profile of this compound at a specific concentration on a neutral medium (e.g., a smelling strip or in a simple alcoholic solution).

-

Panel Selection: A panel of 8-12 trained assessors is selected. Training involves familiarizing panelists with a wide range of standard reference odorants to calibrate their descriptive vocabulary.

-

Sample Preparation: this compound is diluted to a standard concentration (e.g., 1% in ethanol). Samples are coded with random three-digit numbers to prevent bias.

-

Evaluation Procedure:

-

Panelists dip smelling strips into the coded solutions.

-

They evaluate the scent at defined intervals (e.g., initial, 15 min, 1 hr, 4 hr) to assess its character and volatility over time (top, middle, and base notes).

-

For each time point, panelists rate the intensity of pre-defined sensory attributes (e.g., "fruity," "floral," "green," "sweet") on a labeled magnitude scale (e.g., 0-10). They also provide free-text descriptions.

-

-

Data Analysis: The intensity ratings are averaged across panelists to create a quantitative sensory profile, often visualized as a spider or radar plot. This provides a detailed and reproducible "fingerprint" of the ingredient's scent.

Applications in Fragrance and Flavor

The unique sweet, fruity-floral, and green character of this compound makes it a valuable modifier in a variety of fragrance applications.

-

Floral Compositions: It can impart a natural, slightly green and fruity nuance to jasmine, gardenia, and other white floral accords.

-

Fruity Accords: It enhances tropical fruit notes like mango and can add complexity to peach and apricot fragrances.

-

Fine Fragrance: Its sophisticated profile can be used to add lift and a unique signature to both male and female fine fragrances.

The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of α-methylbenzyl isobutyrate, concluding that it does not pose a concern for genotoxicity or skin sensitization under current use levels[2].

Conclusion

This compound is a distinctive aroma chemical whose olfactory properties are a direct consequence of its specific isomeric structure. Its sweet, complex profile of fruity, floral, and green notes offers a valuable tool for perfumers and formulation scientists. A thorough understanding of its physicochemical properties, coupled with rigorous analytical and sensory evaluation as outlined in this guide, is essential for its effective and innovative application in the creation of new fragrances and flavors.

References

-

The Good Scents Company. (n.d.). alpha,alpha-dimethyl benzyl isobutyrate, 7774-60-9. Retrieved from [Link]

-

Scentspiracy. (n.d.). Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB016845). Retrieved from [Link]

-

Scent.vn. (n.d.). alpha-METHYLBENZYL ISOBUTYRATE (CAS 7775-39-5). Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl isobutyrate | C12H16O2 | CID 7655. Retrieved from [Link]

-

ScenTree.co. (n.d.). Phenoxyethyl isobutyrate (CAS N° 103-60-6). Retrieved from [Link]

-

PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

-

Belsito, D., et al. (2012). Fragrance material review on α-methylbenzyl isobutyrate. Food and Chemical Toxicology, 50 Suppl 2, S385-7. Retrieved from [Link]

- Google Patents. (n.d.). US3057914A - Process for the preparation of isobutyrate esters.

-

ScenTree.co. (n.d.). Phenylethyl acetate (CAS N° 103-45-7). Retrieved from [Link]

-

Olfactorian. (n.d.). Phenyl Ethyl Isobutyrate | Perfume Material. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenethyl acetate. Retrieved from [Link]

-

Api, A. M., et al. (2023). RIFM fragrance ingredient safety assessment, α-methylbenzyl isobutyrate, CAS Registry Number 7775-39-5. Food and Chemical Toxicology, 183, 114235. Retrieved from [Link]

- van der Weerdt, A. J. A. (2003). Some Aspects of Qualitative Structure-Odor Relationships. Perfumer & Flavorist, 28(1), 34-44.

-

Jokić, S., et al. (2020). Phenethyl angelate - a new ester from immortelle essential oil?. ResearchGate. Retrieved from [Link]

-

Chemical Market Analytics. (n.d.). Styrene. Retrieved from [Link]

-

Dalton, P., et al. (2007). Evaluation of long-term occupational exposure to styrene vapor on olfactory function. Chemical Senses, 32(7), 653-62. Retrieved from [Link]

-

Fragrance University. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

- Dalton, P. (2005). Evaluation of Long-Term Occupational Exposure to Styrene Vapor on Olfactory Function. Chemical Senses, 30(Supplement 1), i1-i348.

-

Lees, P. S., et al. (2003). Exposure assessment for study of olfactory function in workers exposed to styrene in the reinforced-plastics industry. American Journal of Industrial Medicine, 44(1), 44-57. Retrieved from [Link]

-

Dalton, P., et al. (2003). Olfactory function in workers exposed to styrene in the reinforced-plastics industry. American Journal of Industrial Medicine, 44(1), 1-11. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenoxyethyl isobutyrate, 103-60-6. Retrieved from [Link]

Sources

- 1. Showing Compound this compound (FDB016845) - FooDB [foodb.ca]

- 2. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 3. alpha-Methylbenzyl isobutyrate [yl.cnreagent.com]

- 4. olfactorian.com [olfactorian.com]

- 5. specialchem.com [specialchem.com]

- 6. Fragrance University [fragranceu.com]

- 7. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]

- 8. Fragrance material review on α-methylbenzyl isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Phenylethyl isobutyrate CAS number 103-48-0 characterization

An In-depth Technical Guide to the Characterization of 1-Phenylethyl Isobutyrate (CAS 103-48-0)

Abstract: This technical guide provides a comprehensive overview of the characterization of this compound (CAS No. 103-48-0), a significant ester in the flavor and fragrance industry.[1][2][3] Intended for researchers, analytical scientists, and quality control professionals, this document details the essential physicochemical properties, advanced spectroscopic and chromatographic analytical methodologies, and key safety considerations. The guide emphasizes the causality behind experimental choices and provides actionable, step-by-step protocols to ensure accurate and reproducible characterization.

Introduction and Molecular Overview

This compound, also known as 2-phenylethyl 2-methylpropanoate, is a carboxylic ester recognized for its heavy, fruity, and floral odor, often with notes of rose, peach, and tea.[1][2] It is synthesized by the formal condensation of 2-phenylethanol with isobutyric acid.[4] Its molecular structure is fundamental to its characteristic scent and physical properties.

-

IUPAC Name: 2-phenylethyl 2-methylpropanoate[4]

-

Synonyms: Phenethyl isobutyrate, 2-Phenylethyl isobutyrate, Benzylcarbinol isobutyrate[2][4][5]

-

CAS Number: 103-48-0[4]

The molecule consists of a phenethyl alcohol backbone esterified with isobutyric acid. This structure, featuring a benzene ring and a short, branched alkyl chain, dictates its volatility, solubility, and spectral characteristics.

Caption: Molecular structure of this compound.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is critical for its handling, storage, and application in formulations. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow, clear liquid | [1][2] |

| Odor | Fruity, floral, rosy | [1][2] |

| Boiling Point | ~250 °C at 760 mm Hg | [2][3][7] |

| Density | 0.987 - 0.991 g/mL at 20-25 °C | [2][4][8] |

| Refractive Index (n20/D) | 1.485 - 1.490 | [4][8] |

| Flash Point | ~108 °C (227 °F) | [2][3][9] |

| Solubility | Insoluble in water; soluble in alcohol and oils | [2][3][4] |

| Vapor Pressure | ~0.01 mmHg at 25 °C | [9] |

These properties indicate a stable, combustible liquid with low volatility at room temperature.[3][9] Its insolubility in water and high solubility in organic solvents are characteristic of medium-chain esters and are crucial for its use in non-aqueous formulations.

Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous identification and purity assessment of this compound. The following workflow ensures comprehensive characterization, from initial identification to quantitative purity analysis.

Caption: A typical workflow for the comprehensive characterization of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework of this compound.

Expertise & Causality: ¹H NMR provides information on the electronic environment of protons and their connectivity through spin-spin coupling, allowing for unambiguous assignment of the phenethyl and isobutyrate moieties. ¹³C NMR confirms the carbon backbone, including the critical carbonyl carbon of the ester group.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.30 - 7.20 | m | 5H | Aromatic protons (C₆H₅) |

| ~4.30 | t | 2H | Methylene protons (-O-CH₂ -CH₂) |

| ~2.95 | t | 2H | Methylene protons (-O-CH₂-CH₂ -Ph) |

| ~2.55 | sept | 1H | Methine proton (-CH -(CH₃)₂) |

| ~1.15 | d | 6H | Methyl protons (-CH-(CH₃ )₂) |

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. A standard pulse program with 8-16 scans is typically sufficient.

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling constants to confirm the proton assignments.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a fingerprint for identification. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for volatile compounds like esters.

Expertise & Causality: In GC-MS, the sample is first separated from potential impurities by the gas chromatograph before entering the mass spectrometer. Electron Ionization (EI) is a common high-energy ionization technique that causes predictable fragmentation. The molecular ion peak (M⁺) confirms the molecular weight, while fragment ions help elucidate the structure. For this compound, a key fragment is often observed at m/z 104, corresponding to the stable styryl cation [C₈H₈]⁺, formed by McLafferty rearrangement or direct cleavage. Other significant fragments include m/z 43 [C₃H₇]⁺ and m/z 71 [C₄H₇O]⁺ from the isobutyryl group.[4]

Key MS Fragmentation Ions:

| m/z | Identity |

| 192 | [M]⁺ (Molecular Ion) |

| 104 | [C₈H₈]⁺ (styryl cation) |

| 91 | [C₇H₇]⁺ (tropylium cation) |

| 71 | [C₄H₇O]⁺ (isobutyryl cation) |

| 43 | [C₃H₇]⁺ (isopropyl cation) |

Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

-

Mass Range: Scan from m/z 40 to 300.

-

Source Temperature: 230 °C.

-

-

Data Analysis: Identify the peak corresponding to this compound based on its retention time. Analyze the resulting mass spectrum and compare it against a reference library (e.g., NIST) for confirmation.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule.

Expertise & Causality: The ester functionality is the most prominent feature in the IR spectrum of this compound. A strong, sharp absorption band corresponding to the C=O (carbonyl) stretch is expected. Additional bands confirm the C-O stretch of the ester, aromatic C-H bonds, and aliphatic C-H bonds. The absence of a broad O-H band (around 3300 cm⁻¹) confirms the complete esterification of the starting alcohol.

Characteristic FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2970 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1150 | C-O Stretch | Ester |

| ~750 and ~700 | C-H Bend (out-of-plane) | Monosubstituted Benzene |

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: No specific preparation is needed for a liquid sample. Directly place one to two drops of this compound onto the ATR crystal.

-

Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric interferences (H₂O, CO₂).

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra to confirm the presence of the key functional groups.

Chromatographic Analysis for Purity

While GC-MS is used for identification, Gas Chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for quantifying the purity of volatile compounds.

Expertise & Causality: FID is a universal detector for hydrocarbons and provides a response that is proportional to the mass of carbon entering the flame. This allows for an accurate determination of the relative peak areas. Purity is typically reported as "% area," which is a reliable measure assuming all components have similar response factors. This method is crucial for identifying and quantifying any residual starting materials (2-phenylethanol, isobutyric acid) or byproducts.

Protocol: Purity Assessment by GC-FID

-

Sample Preparation: Prepare a ~1000 ppm solution of the sample in a suitable solvent (e.g., ethyl acetate).

-

GC Conditions: Use the same column and temperature program as described in the GC-MS protocol. The FID detector temperature should be set to 300 °C.

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak corresponding to this compound using the formula:

Safety and Handling

Proper handling of this compound is essential in a laboratory or industrial setting.

-

Hazards: It is considered a combustible liquid.[10] May cause skin and eye irritation.[10][11] May be harmful if swallowed or inhaled.[9][11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[6][10][11] Use in a well-ventilated area or under a fume hood.[10]

-

Storage: Store in a cool, dry, well-ventilated place away from heat and ignition sources.[10][12] Keep containers tightly closed.[11][12]

-

Fire Fighting: Use dry chemical, foam, or carbon dioxide extinguishers.[9][10] Water spray may also be used.[9]

Conclusion

The comprehensive characterization of this compound requires a synergistic application of spectroscopic and chromatographic techniques. NMR provides definitive structural confirmation, MS offers molecular weight and fragmentation data for identification, and FTIR confirms the presence of key functional groups. Finally, GC-FID delivers reliable quantitative data on purity. By following the structured workflow and protocols outlined in this guide, researchers and analysts can ensure the accurate and reliable identification and quality assessment of this important flavor and fragrance compound.

References

- Elan Chemical. (2017, April 25).

- The Good Scents Company.

- ChemicalBook. (2025).

- Vigon International.

- Chemical Bull. (2025, September 30). Material Safety Data Sheet (MSDS)

- PubChem.

- Central Drug House (P) Ltd.

- LookChem.

- The Good Scents Company.

- Symrise.

- National Institute of Standards and Technology (NIST). Propanoic acid, 2-methyl-, 2-phenylethyl ester.

Sources

- 1. phenethyl isobutyrate, 103-48-0 [thegoodscentscompany.com]

- 2. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propanoic acid, 2-methyl-, 2-phenylethyl ester [webbook.nist.gov]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Phenethyl isobutyrate CAS#: 103-48-0 [m.chemicalbook.com]

- 8. symrise.com [symrise.com]

- 9. The Good Scents Company safety data sheet for phenethyl isobutyrate [thegoodscentscompany.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. breezeipl.com [breezeipl.com]

- 12. elan-chemical.com [elan-chemical.com]

An In-depth Technical Guide to the Physical Properties of Phenethyl Isobutyrate

For Researchers, Scientists, and Drug Development Professionals

Phenethyl isobutyrate, a carboxylic ester with the chemical formula C12H16O2, is a significant compound in the fragrance, flavor, and pharmaceutical industries.[1] Its distinct fruity and floral aroma, coupled with its specific physicochemical characteristics, makes it a versatile ingredient.[1][2] This technical guide provides a comprehensive overview of the core physical properties of phenethyl isobutyrate, offering insights into its behavior and handling for research and development applications.

Molecular and Chemical Identity

Phenethyl isobutyrate is formally the ester of phenethyl alcohol and isobutyric acid.[2] Its structure consists of a phenylethyl group attached to an isobutyrate moiety.

Molecular Structure of Phenethyl Isobutyrate

Caption: 2D structure of the phenethyl isobutyrate molecule.

Physicochemical Properties

The physical properties of phenethyl isobutyrate are crucial for its application and handling. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C12H16O2 | [3][4] |

| Molecular Weight | 192.25 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid | [2][4][5] |

| Odor | Fruity, rosy, floral | [2][3][7] |

| Boiling Point | 230-250 °C at 760 mmHg | [3][5][8] |

| Density | 0.987 - 0.990 g/mL at 25 °C | [3][5][6] |

| Refractive Index | 1.485 - 1.490 at 20 °C | [5][8] |

| Flash Point | 108 °C (226.4 °F) - closed cup | [6][9] |

| Vapor Pressure | 0.01 mmHg at 25 °C (estimated) | [8] |

| Solubility | Insoluble in water; soluble in alcohol, oils, and organic solvents.[2][3][5][8] | |

| logP (o/w) | 3.161 (estimated) | [8] |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and quality control of phenethyl isobutyrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure of phenethyl isobutyrate. The spectrum typically shows characteristic peaks corresponding to the aromatic protons of the phenyl group, the methylene protons of the ethyl chain, and the methine and methyl protons of the isobutyrate group.[10]

Infrared (IR) Spectroscopy

The IR spectrum of phenethyl isobutyrate displays key absorption bands that confirm its functional groups. A strong carbonyl (C=O) stretching band is typically observed around 1730 cm⁻¹, which is characteristic of an ester.[5] Additionally, C-O stretching bands and bands corresponding to the aromatic ring are also present.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The gas chromatography-mass spectrometry (GC-MS) data for phenethyl isobutyrate shows a molecular ion peak corresponding to its molecular weight.[5]

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount in a research setting. The following are standard methodologies for key properties of phenethyl isobutyrate.

Determination of Boiling Point

The boiling point can be determined using a standard distillation apparatus.

Workflow for Boiling Point Determination

Sources

- 1. Buy Phenethyl Isobutyrate From Aroma Chemical Distributor In India [chemicalbull.com]

- 2. guidechem.com [guidechem.com]

- 3. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenyl ethyl Isobutyrate 103-48-0 India [ottokemi.com]

- 7. chembk.com [chembk.com]

- 8. phenethyl isobutyrate, 103-48-0 [thegoodscentscompany.com]

- 9. The Good Scents Company safety data sheet for phenethyl isobutyrate [thegoodscentscompany.com]

- 10. Phenethyl isobutyrate(103-48-0) 1H NMR spectrum [chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Thermochemical Landscape of 1-Phenylethyl Isobutyrate

Introduction: The Significance of Thermochemical Data for 1-Phenylethyl Isobutyrate in Scientific Research and Development

This compound, a carboxylic ester recognized by its characteristic fruity and rosy aroma, finds application in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, a thorough understanding of its thermochemical characteristics is paramount for professionals in drug development, chemical engineering, and materials science. Thermochemical data, such as enthalpy of formation, heat of combustion, and heat capacity, are critical for process design, safety assessments, and the prediction of chemical behavior in various formulations. This guide provides an in-depth exploration of the key thermochemical properties of this compound, detailing the established experimental and computational methodologies for their determination. While comprehensive experimental data for this specific ester is not extensively available in public literature, this guide will leverage data from analogous compounds and focus on the robust scientific principles that underpin these measurements and calculations.

Physicochemical and Basic Properties

A foundational understanding of a compound's physical properties is essential before delving into its thermochemistry. For this compound (CAS No. 103-48-0), several key physical constants have been reported.[3][4][5]

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [6] |

| Molecular Weight | 192.25 g/mol | [7] |

| Boiling Point | ~223-250 °C at 760 mmHg | [3][4][7] |

| Density | ~0.988 g/mL at 25 °C | [3] |

| Refractive Index | ~1.486 - 1.490 at 20°C | [7] |

| Vapor Pressure | 3.626 - 45 Pa at 25°C | [3] |

| Flash Point | >100 °C | [7] |

Experimental Determination of Thermochemical Properties

The acquisition of precise thermochemical data relies on meticulous experimental measurements. The following sections detail the primary calorimetric techniques applicable to organic esters like this compound.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry, representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this value is often determined indirectly through the measurement of the enthalpy of combustion (ΔcH°).

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5-1.0 g) is placed in a crucible within a high-pressure vessel, the "bomb."

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Immersion: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited via an electrical fuse. The combustion of the ester releases heat, which is transferred to the surrounding water, causing a temperature rise.

-

Temperature Monitoring: The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

Calculation: The heat of combustion is calculated from the observed temperature change, the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid), and the mass of the sample.

The relationship between the experimentally determined enthalpy of combustion and the enthalpy of formation is given by Hess's Law:

ΔfH°(C₁₂H₁₆O₂) = 12 * ΔfH°(CO₂) + 8 * ΔfH°(H₂O) - ΔcH°(C₁₂H₁₆O₂)

Where the standard enthalpies of formation for CO₂ and H₂O are well-established values.

Caption: Workflow for Determining Enthalpy of Formation via Bomb Calorimetry.

Enthalpy of Vaporization

The enthalpy of vaporization (ΔvapH) is the energy required to transform a substance from a liquid to a gaseous state. This parameter is crucial for understanding volatility and for the design of distillation and purification processes.

While direct experimental data for this compound is scarce, a study on the vaporization enthalpies of flavor esters provides a value for the closely related isomer, phenethyl butyrate, of 69.7 ± 1.4 kJ·mol⁻¹ .[8] This value serves as a strong estimate for this compound.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

-

Sample Encapsulation: A small, precisely weighed sample (a few milligrams) of this compound is hermetically sealed in an aluminum pan. A tiny hole is then pierced in the lid.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

-

Heating Program: The cell is heated at a constant rate.

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature.

-

Vaporization Measurement: As the sample reaches its boiling point, it starts to vaporize through the pinhole. This phase change requires a significant amount of energy, resulting in a large endothermic peak in the DSC thermogram.

-

Calculation: The enthalpy of vaporization is determined by integrating the area of this endothermic peak.

Computational Thermochemistry: A Predictive Approach

In the absence of experimental data, quantum chemical calculations provide a powerful tool for predicting thermochemical properties with increasing accuracy.[9][10] These ab initio methods solve the Schrödinger equation for a given molecule to determine its electronic energy and other properties.

Workflow for Quantum Chemical Calculation of Thermochemical Data

-

Molecular Geometry Optimization: The 3D structure of this compound is computationally optimized to find its lowest energy conformation.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

Thermochemical Analysis: From the vibrational frequencies, translational, rotational, and vibrational contributions to the enthalpy and entropy are calculated.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which leverage the calculated total electronic energy and the known enthalpies of formation of the constituent atoms or reference molecules.

Caption: Quantum Chemical Calculation Workflow for Thermochemical Properties.

While a full computational study is beyond the scope of this guide, it is worth noting that for a structurally related compound, phenyl isobutyrate, a calculated standard Gibbs free energy of formation of -90.63 kJ/mol has been reported using the Joback group contribution method. This further illustrates the utility of computational approaches in estimating thermochemical data.

Conclusion

A comprehensive understanding of the thermochemical properties of this compound is indispensable for its effective and safe application in scientific and industrial contexts. While a complete set of experimental data for this specific ester remains to be published, this guide has outlined the robust and validated methodologies for its determination. Oxygen bomb calorimetry for enthalpy of combustion and formation, and differential scanning calorimetry for enthalpy of vaporization, represent the gold standards in experimental thermochemistry. In parallel, modern computational chemistry offers a powerful predictive tool for estimating these properties with a high degree of confidence. For researchers and professionals working with this compound, the application of these techniques will be crucial for advancing its use in new and innovative applications.

References

-

Cheméo. (n.d.). Chemical Properties of Phenyl isobutyrate (CAS 20279-29-2). Retrieved from [Link]

- Chickos, J. S., & Acree Jr, W. E. (2008). Vapor pressures and vaporization enthalpies of a series of esters used in flavors by correlation gas chromatography.

-

Symrise. (n.d.). Phenylethyl Isobutyrate. Retrieved from [Link]

-

Khan Academy. (n.d.). Introduction to Gibbs free energy. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Standard Gibbs free energy of formation. Retrieved from [Link]

-

PubChem. (n.d.). Phenethyl isobutyrate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). phenethyl isobutyrate. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB016845). Retrieved from [Link]

-

PerfumersWorld. (n.d.). Phenyl Ethyl Isobutyrate. Retrieved from [Link]

-

Tristar Intermediates Pvt. Ltd. (n.d.). Aroma Chemicals: Phenyl Ethyl Isobutyrate. Retrieved from [Link]

Sources

- 1. perfumersworld.com [perfumersworld.com]

- 2. Phenethyl isobutyrate | 103-48-0 [chemicalbook.com]

- 3. Phenethyl isobutyrate | C12H16O2 | CID 7655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. symrise.com [symrise.com]

- 7. researchgate.net [researchgate.net]

- 8. Khan Academy [khanacademy.org]

- 9. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 10. Phenyl isobutyrate (CAS 20279-29-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-Depth Technical Guide to 1-Phenylethyl Isobutyrate: From Discovery to Modern Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Phenylethyl isobutyrate, also known as phenethyl isobutyrate, is an aromatic ester that has carved a significant niche in the realms of fragrance, flavor, and scientific research. Characterized by its pleasant, fruity-floral aroma with rosy and honeyed nuances, this compound is a testament to the art and science of synthetic organic chemistry that blossomed in the early 20th century.[1][2] This guide provides a comprehensive overview of this compound, from its historical context and discovery to its synthesis, chemical properties, and diverse applications.

I. Discovery and Historical Context

While the precise individual credited with the first synthesis of this compound remains undocumented in readily available literature, its emergence is firmly rooted in the burgeoning field of synthetic fragrance chemistry of the early 20th century.[1] This era was marked by a revolutionary shift in the perfume industry, moving from a reliance on solely natural extracts to the creative possibilities offered by newly synthesized aroma chemicals.[3][4][5] The development of esterification processes, such as the Fischer esterification, provided the foundational chemistry for creating a wide array of novel esters, including this compound.[1]

The historical significance of this compound lies in its contribution to the expanding palette of perfumers and flavorists. As chemists began to systematically explore the relationship between chemical structure and odor, esters of phenethyl alcohol were recognized for their valuable floral and fruity characteristics. The synthesis of this compound would have been a logical progression in the exploration of phenethyl esters, combining the rosy notes of the phenethyl moiety with the fruity character of the isobutyrate group. Its inclusion in the Flavor and Extract Manufacturers Association (FEMA) list as GRAS (Generally Recognized as Safe) further solidified its place in commercial applications.

II. Chemical and Physical Properties

This compound is a carboxylic ester formed from the condensation of 2-phenylethanol and isobutyric acid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₂ |